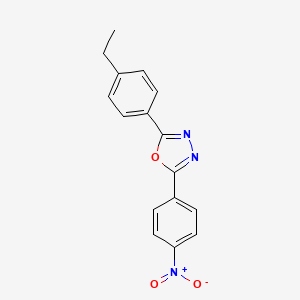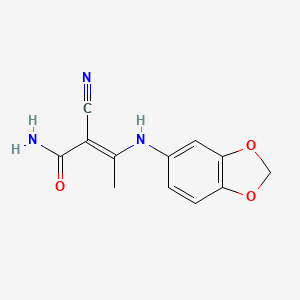
4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as MBO-1155, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. The compound has been found to induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Another potential application of 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is in the field of neuroscience. Studies have shown that the compound has neuroprotective properties and can protect neurons from oxidative stress and inflammation. 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has also been found to improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but studies have suggested that the compound acts by modulating various signaling pathways in cells. 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. The compound has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has been found to have a range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are implicated in a range of diseases. 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has also been found to modulate glucose and lipid metabolism, which could have potential applications in the treatment of metabolic disorders such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is its potent anti-cancer activity, which makes it a promising candidate for the development of novel cancer therapies. The compound also has neuroprotective properties, which could have potential applications in the treatment of neurodegenerative diseases. However, one of the limitations of 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is its relatively low solubility in water, which could make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one. One area of research could be the development of novel drug delivery systems that improve the solubility and bioavailability of the compound. Another area of research could be the investigation of the compound's potential applications in the treatment of metabolic disorders. Additionally, further research could be conducted to elucidate the mechanism of action of 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one and to identify potential targets for the development of novel therapies.
Synthesemethoden
The synthesis of 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the reaction of 4-methoxybenzaldehyde and 3-methoxyacetophenone in the presence of ammonium acetate and acetic acid. The reaction takes place under reflux conditions and yields 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one as a yellow solid. The purity of the compound can be improved by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
(4Z)-2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-14-8-6-12(7-9-14)10-16-18(20)23-17(19-16)13-4-3-5-15(11-13)22-2/h3-11H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLSILMAIBWQRS-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5824227.png)
![1-[5,7-dimethyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5824237.png)





![N-(2-cyanophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5824279.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5824293.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine](/img/structure/B5824297.png)

![N-{4-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5824313.png)
![N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5824321.png)
![N-allyl-2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5824331.png)